

An In-depth Technical Guide to the Synthesis and Structure of 3-Nitroalizarin

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Compound of Interest

Compound Name: Alizarine orange

Cat. No.: B1598492

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This guide provides a comprehensive overview of 3-nitroalizarin (also known as Alizarin Orange), focusing on its chemical structure and the established methodology for its synthesis. We will delve into the mechanistic underpinnings of the synthesis, offering field-proven insights into the causality behind the procedural steps, ensuring a reproducible and well-understood protocol.

Introduction to 3-Nitroalizarin

3-Nitroalizarin is an organic compound derived from alizarin, a prominent member of the anthraquinone family of dyes. The introduction of a nitro functional group onto the alizarin scaffold significantly modifies its electronic properties and, consequently, its chemical reactivity and color. Its formal IUPAC name is 1,2-dihydroxy-3-nitroanthraquinone.^[1] Understanding its synthesis is fundamental for researchers exploring its potential applications in areas such as chemosensors, dyeing, and as an intermediate in the synthesis of more complex molecules.

Chemical Structure and Physicochemical Properties

The molecular integrity of 3-nitroalizarin is defined by the anthraquinone core, substituted with two adjacent hydroxyl (-OH) groups at the C1 and C2 positions and a nitro (-NO₂) group at the C3 position.

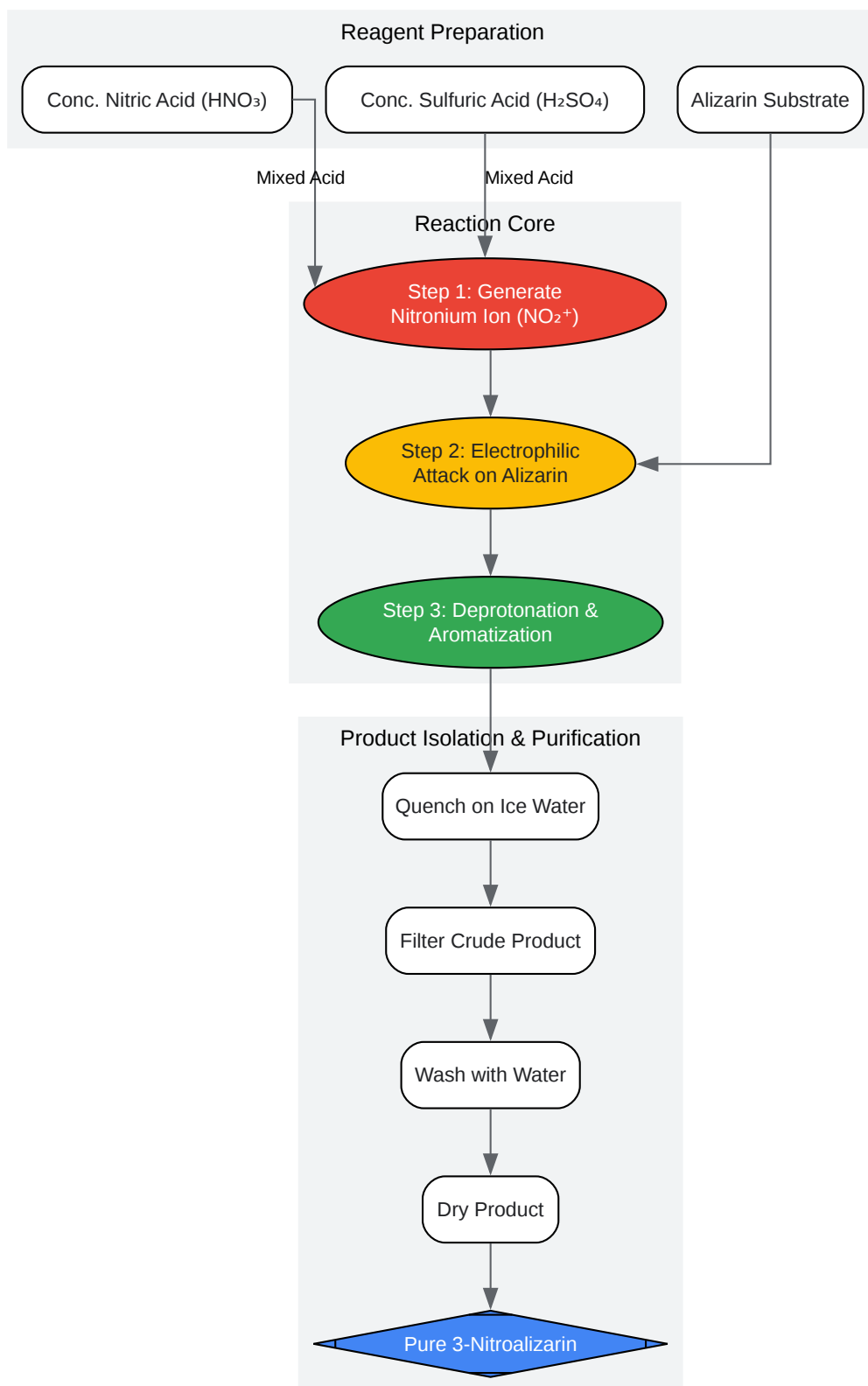
Key Identifiers and Properties:

Property	Value	Source
Molecular Formula	C₁₄H₇NO₆	[1] [2]
Molecular Weight	285.21 g/mol	[1] [2]
CAS Number	568-93-4	[1]
Synonyms	1,2-Dihydroxy-3-nitroanthraquinone, Alizarin Orange	[1] [2]

| Appearance | Orange to brown powder | |

Structural Visualization

The 2D structure of 3-nitroalizarin is depicted below, illustrating the spatial relationship of the functional groups on the anthraquinone framework.



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Caption: Stepwise workflow for the synthesis of 3-nitroalizarin.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility. All operations involving concentrated acids must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Reagents and Equipment:

- Alizarin (1,2-dihydroxyanthraquinone)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Deionized Water & Ice
- Magnetic Stirrer with Stir Bar
- Round-bottom Flask
- Dropping Funnel
- Ice Bath
- Büchner Funnel and Flask
- Filter Paper

Procedure:

- **Dissolution of Substrate:** In a round-bottom flask placed in an ice bath, slowly add 10.0 g of alizarin to 50 mL of concentrated sulfuric acid while stirring. Continue stirring until a clear, homogenous solution is obtained. The use of sulfuric acid as the solvent ensures the substrate is fully solvated and ready for reaction.
- **Temperature Control (Critical):** Maintain the temperature of the solution between 0-5 °C using the ice bath.

- Trustworthiness: Low temperature is crucial to prevent over-nitration (the addition of more than one nitro group) and to control the exothermic nature of the reaction, ensuring safety and product selectivity. [3]3. Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.
- Addition of Nitrating Agent: Add the cold nitrating mixture to the alizarin solution dropwise via a dropping funnel over a period of 30-45 minutes. Ensure the internal temperature of the reaction does not exceed 10 °C.
- Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours to ensure the reaction proceeds to completion.
- Product Precipitation (Work-up): Carefully and slowly pour the reaction mixture onto a large beaker containing approximately 500 g of crushed ice with constant stirring. The crude 3-nitroalizarin will precipitate as a solid.
 - Causality: 3-nitroalizarin is insoluble in water. Pouring the acidic reaction mixture into a large volume of ice water simultaneously quenches the reaction and precipitates the organic product, leaving unreacted acids and inorganic byproducts in the aqueous phase.
- Isolation and Purification:
 - Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel.
 - Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH \approx 7). This step is essential to remove any residual acid.
 - Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

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